2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride
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Overview
Description
2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride typically involves the reaction of 4H-1,2,4-triazole-3-thiol with N-(3,4-dimethylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole or acetamide derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
2-((4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a dimethylphenyl group and an acetamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS.ClH/c1-8-3-4-10(5-9(8)2)15-11(17)6-18-12-13-7-14-16-12;/h3-5,7H,6H2,1-2H3,(H,15,17)(H,13,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTDSRPFQKXACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NN2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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